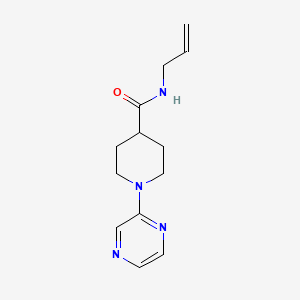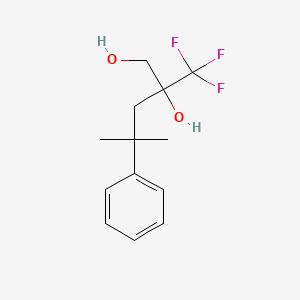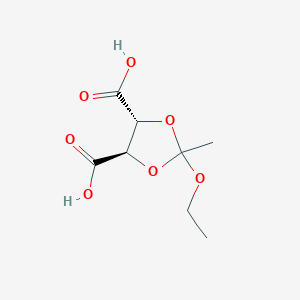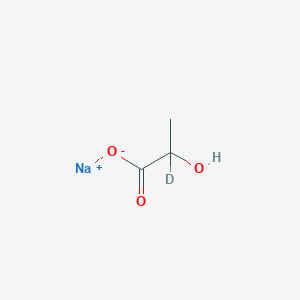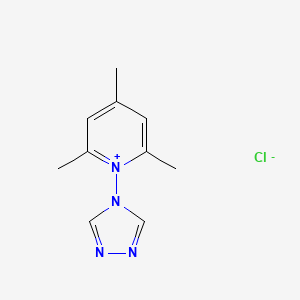
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a triazole ring
准备方法
The synthesis of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride typically involves the reaction of 2,4,6-trimethylpyridine with 4H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and serves as a precursor to various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring and pyridinium ion play crucial roles in its activity, potentially affecting enzyme function and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with a similar structural motif but different functional groups and applications.
2,4,6-Trimethyl-1,3,5-triazine: Shares the triazine ring but differs in its chemical properties and uses.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Known for its use as a building block in organic synthesis and its distinct chemical behavior.
属性
CAS 编号 |
620608-15-3 |
|---|---|
分子式 |
C10H13ClN4 |
分子量 |
224.69 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-1-(1,2,4-triazol-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C10H13N4.ClH/c1-8-4-9(2)14(10(3)5-8)13-6-11-12-7-13;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WQRFWIJKNLEOTD-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)N2C=NN=C2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


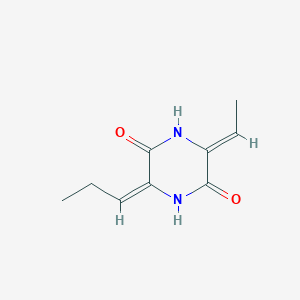
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
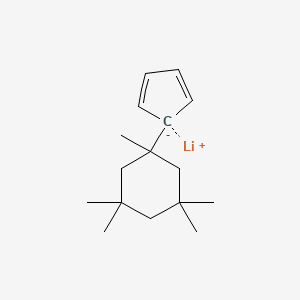
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
